

Application Note: Quantification of Streptomycin and Oxytetracycline in Leaves by LC-MS/MS

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Compound of Interest

Compound Name: Agrimycin 100

Cat. No.: B1209027

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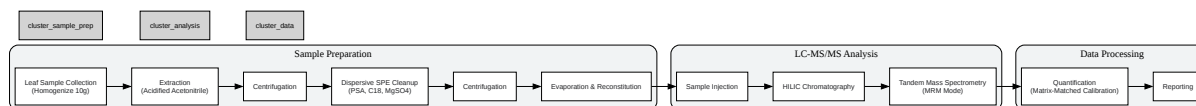
Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of streptomycin and oxytetracycline residues in leaf tissues. The protocol outlines a streamlined sample preparation procedure involving a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using an LC-MS/MS system. This method is crucial for researchers, scientists, and drug development professionals monitoring antibiotic distribution and persistence in plants, particularly in the context of managing bacterial plant diseases. The described method demonstrates excellent accuracy, precision, and sensitivity, with recoveries ranging from 82% to 116% and a limit of quantification in the low $\mu\text{g/kg}$ range.[1][2][3]

Introduction

Streptomycin, an aminoglycoside, and oxytetracycline, a tetracycline antibiotic, are employed in agriculture to control bacterial infections in various crops.[4] Concerns regarding the development of antibiotic resistance and potential environmental impact necessitate reliable methods for monitoring their concentration in plant tissues. This application note provides a detailed protocol for the simultaneous extraction and quantification of streptomycin and oxytetracycline from leaf samples using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental Workflow



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Caption: Experimental workflow for the LC-MS/MS analysis of streptomycin and oxytetracycline in leaves.

Experimental Protocols

Reagents and Materials

- Streptomycin sulfate and Oxytetracycline hydrochloride reference standards
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 0.22 µm syringe filters

Sample Preparation

- Homogenization: Weigh 10 g of fresh leaf tissue and homogenize.
- Extraction:
 - Place the homogenized sample into a 50 mL polypropylene centrifuge tube.
 - Add 10 mL of acetonitrile with 1% formic acid.
 - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
 - Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous magnesium sulfate.
 - Vortex for 30 seconds.
- Second Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
- Evaporation and Reconstitution:
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the initial mobile phase.
 - Filter the reconstituted sample through a 0.22 μ m syringe filter into an autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	Hydrophilic Interaction Chromatography (HILIC) Column
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Time (min)
0.0	
2.0	
8.0	
10.0	
10.1	
15.0	
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

Mass Spectrometry (MS/MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	550 °C
IonSpray Voltage	3500 V

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Streptomycin (Quantifier)	582.2	263.1	25
Streptomycin (Qualifier)	582.2	246.1	35
Oxytetracycline (Quantifier)	461.2	426.1	20
Oxytetracycline (Qualifier)	461.2	444.1	15

Quantitative Data Summary

The method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Method Validation Parameters

Parameter	Streptomycin	Oxytetracycline
Linear Range (µg/kg)	1 - 100	1 - 100
Correlation Coefficient (r ²)	> 0.99	> 0.99
LOD (µg/kg)	0.5	0.5
LOQ (µg/kg)	1.0	1.0

Table 2: Recovery and Precision Data

Spiking Level (µg/kg)	Analyte	Average Recovery (%)	Relative Standard Deviation (RSD, %)
10	Streptomycin	95	8
Oxytetracycline	98	6	
50	Streptomycin	92	7
Oxytetracycline	101	5	
100	Streptomycin	97	5
Oxytetracycline	99	4	

Discussion

The developed LC-MS/MS method provides a reliable tool for the simultaneous quantification of streptomycin and oxytetracycline in leaf samples. The use of a HILIC column is essential for the retention of the highly polar streptomycin molecule.[5] The sample preparation procedure, based on the QuEChERS approach, is efficient in removing matrix interferences, leading to accurate and precise results.[2] The validation data demonstrates that the method is sensitive enough for residue monitoring in various research and regulatory applications.

Conclusion

This application note details a validated LC-MS/MS method for the determination of streptomycin and oxytetracycline in leaves. The protocol is straightforward and offers high throughput, making it suitable for routine analysis in various laboratory settings. The presented method will be a valuable asset for researchers and professionals in the fields of agriculture, environmental science, and drug development.

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